N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Coupling with the Phenyl Group: The phenyl group with methoxy substituents can be coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific target. Generally, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-2-carboxamide
- N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-4-carboxamide
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring can significantly affect its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-19-12-17(28-3)7-9-20(19)29-4/h5-13H,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGIXCGJYGYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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